

## The Journey of Obefazimod: A Novel miR-124 Enhancer for Ulcerative Colitis

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide for Researchers and Drug Development Professionals

#### **Abstract**

**Obefazimod** (formerly ABX464) is a first-in-class, orally administered small molecule demonstrating significant promise in the treatment of moderately to severely active ulcerative colitis (UC). Its novel mechanism of action, centered on the upregulation of the anti-inflammatory microRNA-124 (miR-124), sets it apart from existing therapies. This technical guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of **Obefazimod** for UC. It details the experimental protocols of key studies, presents a consolidated view of clinical trial data, and visualizes the intricate signaling pathways and experimental workflows involved in its development.

# Introduction: Addressing the Unmet Need in Ulcerative Colitis

Ulcerative colitis is a chronic inflammatory bowel disease (IBD) characterized by diffuse mucosal inflammation of the colon.[1] Despite the availability of various treatment options, including 5-aminosalicylates, corticosteroids, immunomodulators, and biologic agents, a significant proportion of patients either do not respond, lose response over time, or experience debilitating side effects.[2] This highlights a critical unmet need for novel, effective, and well-tolerated therapies. **Obefazimod** has emerged as a promising candidate to fill this therapeutic gap, offering a unique mechanism of action that targets a key regulator of inflammation.[2][3]



## **Mechanism of Action: Upregulation of miR-124**

**Obefazimod**'s therapeutic effect is predicated on its ability to enhance the expression of miR-124, a small non-coding RNA with potent anti-inflammatory properties.[2][4] In the context of UC, where pro-inflammatory pathways are chronically activated, miR-124 levels are often suppressed. **Obefazimod** selectively upregulates miR-124 in immune cells, which in turn acts as a "physiological brake" on inflammation.[5][6]

The downstream effects of increased miR-124 are multifaceted and include:

- Inhibition of the IL-6/STAT3 Signaling Pathway: miR-124 directly targets the mRNA of Signal Transducer and Activator of Transcription 3 (STAT3), a key transcription factor in the proinflammatory IL-6 signaling cascade.[5][7][8] By downregulating STAT3, **Obefazimod** effectively dampens the inflammatory response mediated by IL-6.
- Reduction of Pro-inflammatory Cytokines and Chemokines: Upregulation of miR-124 leads to a decrease in the production of several key pro-inflammatory cytokines and chemokines, including IL-6, IL-17, TNF-α, and CCL2 (MCP-1).[1][9]
- Modulation of T-Helper Cell Differentiation: Obefazimod has been shown to reduce the
  population of pro-inflammatory Th1 and Th17 cells, which are known to be key drivers of the
  pathogenesis of UC.[5]



Click to download full resolution via product page

**Figure 1:** Simplified signaling pathway of **Obefazimod**'s mechanism of action.



# Preclinical Development In Vitro Studies

Initial in vitro experiments were crucial in elucidating the mechanism of action of **Obefazimod**.

Experimental Protocol: In Vitro Cytokine and miR-124 Measurement

- Cell Culture: Peripheral blood mononuclear cells (PBMCs) or other relevant immune cell lines are cultured under standard conditions.
- Treatment: Cells are treated with varying concentrations of **Obefazimod** or a vehicle control (e.g., DMSO).
- Stimulation: To induce an inflammatory response, cells are stimulated with lipopolysaccharide (LPS) or other appropriate stimuli.
- RNA Extraction and qRT-PCR: After a defined incubation period, total RNA is extracted from the cells. Quantitative real-time polymerase chain reaction (qRT-PCR) is then performed to measure the expression levels of miR-124 and the mRNA of target genes (e.g., STAT3, IL-6, TNF-α).
- Cytokine Measurement: Supernatants from the cell cultures are collected, and the concentrations of secreted cytokines (e.g., IL-6, IL-17, TNF-α) are quantified using enzymelinked immunosorbent assay (ELISA) or multiplex bead-based assays.

In these in vitro settings, **Obefazimod** treatment consistently led to a dose-dependent increase in miR-124 expression and a subsequent reduction in the levels of pro-inflammatory cytokines. [6][9]

#### **Animal Models**

The efficacy of **Obefazimod** in a preclinical setting was evaluated using the dextran sulfate sodium (DSS)-induced colitis mouse model, which is a well-established and widely used model that mimics many aspects of human UC.[10]

Experimental Protocol: DSS-Induced Colitis Mouse Model

#### Foundational & Exploratory





- Animal Selection: Male C57BL/6 or BALB/c mice are typically used.
- Induction of Colitis: Acute colitis is induced by administering 2-5% (w/v) DSS in the drinking water for 5-7 days.[11][12] Chronic colitis can be induced through cyclical administration of DSS.[11]
- Treatment: Mice are treated with Obefazimod (administered orally, e.g., by gavage) or a
  vehicle control, either prophylactically (before DSS administration) or therapeutically (after
  the onset of colitis).
- Disease Activity Index (DAI) Scoring: Mice are monitored daily for weight loss, stool
  consistency, and the presence of blood in the stool. These parameters are used to calculate
  a DAI score, which provides a quantitative measure of disease severity.
- Histological Analysis: At the end of the study, the colons are excised, and histological analysis is performed to assess the degree of inflammation, ulceration, and tissue damage.
- Biomarker Analysis: Colon tissue and serum samples can be collected to measure the levels
  of pro-inflammatory cytokines and other relevant biomarkers.

In the DSS-induced colitis model, **Obefazimod** treatment resulted in a significant attenuation of disease severity, as evidenced by reduced DAI scores, improved histological findings, and a decrease in pro-inflammatory cytokine levels in the colon.[7]





Click to download full resolution via product page

Figure 2: Experimental workflow for the DSS-induced colitis mouse model.



## **Clinical Development**

The clinical development program for **Obefazimod** in UC has progressed through Phase 2a, 2b, and now Phase 3 trials, consistently demonstrating a favorable efficacy and safety profile.

#### Phase 2a and 2b Clinical Trials

The Phase 2a and 2b studies were designed to assess the safety, tolerability, and efficacy of **Obefazimod** in patients with moderately to severely active UC who had an inadequate response to or were intolerant to conventional or advanced therapies.

Experimental Protocol: Phase 2b Induction Trial (NCT03760003)

- Study Design: A randomized, double-blind, placebo-controlled, multicenter trial.[13]
- Patient Population: Adult patients with moderately to severely active UC (Modified Mayo Score [MMS] of 5 to 9, with an endoscopic subscore of ≥2).[13]
- Intervention: Patients were randomized to receive once-daily oral Obefazimod (25 mg, 50 mg, or 100 mg) or placebo for 8 weeks.[13]
- Primary Endpoint: Change from baseline in MMS at week 8.[13]
- Key Secondary Endpoints: Clinical remission, clinical response, endoscopic improvement, and changes in fecal calprotectin.[4]
- Biomarker Analysis: Rectal biopsies were collected to measure miR-124 expression.

The Phase 2b trial met its primary endpoint, with all doses of **Obefazimod** demonstrating a statistically significant reduction in MMS compared to placebo at week 8.[13] The results also showed significant improvements in key secondary endpoints.[4]

#### **Phase 3 ABTECT Program**

The pivotal Phase 3 program, known as ABTECT, consists of two identical induction trials (ABTECT-1 and ABTECT-2) and a maintenance trial.



Experimental Protocol: ABTECT-1 (NCT05507203) and ABTECT-2 (NCT05507216) Induction Trials

- Study Design: Randomized, double-blind, placebo-controlled, multicenter trials.[1][15]
- Patient Population: Adult patients with moderately to severely active UC with inadequate response, loss of response, or intolerance to conventional and/or advanced therapies.[15]
   [16]
- Intervention: Patients were randomized to receive once-daily oral Obefazimod (25 mg or 50 mg) or placebo for 8 weeks.[15][16]
- Primary Endpoint: Clinical remission at week 8, as defined by the FDA.[16][17]
- Key Secondary Endpoints: Clinical response, endoscopic improvement, and histologicendoscopic mucosal improvement.[18]

In July 2025, it was announced that both ABTECT-1 and ABTECT-2 met their primary endpoint of clinical remission at week 8 for the 50 mg dose.[17][18]

### **Clinical Trial Data Summary**

The following tables summarize the key efficacy and safety data from the clinical development program of **Obefazimod** in ulcerative colitis.

Table 1: Key Efficacy Results from Phase 2 and Phase 3 Induction Trials



| Endpoint                  | Phase 2b (8 weeks)                    | ABTECT-1 (8<br>weeks)         | ABTECT-2 (8<br>weeks)                |
|---------------------------|---------------------------------------|-------------------------------|--------------------------------------|
| Clinical Remission        |                                       |                               |                                      |
| Obefazimod 25 mg          | Statistically Significant vs. Placebo | 21.4% (placebo-<br>adjusted)  | Not Statistically<br>Significant     |
| Obefazimod 50 mg          | Statistically Significant vs. Placebo | 19.3% (p<0.0001)              | 13.4% (p=0.0001)                     |
| Clinical Response         |                                       |                               |                                      |
| Obefazimod 25 mg          | Statistically Significant vs. Placebo | -                             | 28.6% (placebo-<br>adjusted, pooled) |
| Obefazimod 50 mg          | Statistically Significant vs. Placebo | Met                           | Met                                  |
| Endoscopic<br>Improvement |                                       |                               |                                      |
| Obefazimod 50 mg          | 50% vs. 11%<br>(Placebo)              | 33-36% vs. 6-10%<br>(Placebo) | 33-36% vs. 6-10%<br>(Placebo)        |

Note: Data is compiled from publicly available sources and may not be directly comparable across studies.[1][3][13][15][16][18]

Table 2: Long-Term Efficacy from Phase 2b Open-Label Maintenance Trial

| Endpoint (at 2 years)  | Obefazimod 50 mg |
|------------------------|------------------|
| Clinical Remission     | 52.5%            |
| Endoscopic Improvement | 59.0%            |
| Endoscopic Remission   | 35.9%            |

Data from the open-label maintenance phase of the Phase 2b trial.[5]

Table 3: Safety and Tolerability of **Obefazimod** 



| Adverse Events     | Phase 2b (Induction)                 | Phase 3 (ABTECT Induction)           |
|--------------------|--------------------------------------|--------------------------------------|
| Most Common AEs    | Headache, abdominal pain,<br>nausea  | Consistent with previous studies     |
| Serious AEs        | Infrequent and comparable to placebo | Infrequent and comparable to placebo |
| New Safety Signals | None observed                        | None observed                        |

**Obefazimod** has been generally well-tolerated across all clinical trials, with no new safety signals identified.[13][18]

#### **Future Directions and Conclusion**

The successful outcomes of the Phase 3 induction trials represent a significant milestone in the development of **Obefazimod**. The ongoing ABTECT maintenance trial will provide crucial data on the long-term efficacy and safety of this novel therapy.[3] Pending positive results from the maintenance study, regulatory submissions to the FDA and EMA are anticipated.[3]

**Obefazimod**, with its unique mechanism of action as a miR-124 enhancer, represents a promising and differentiated therapeutic option for patients with ulcerative colitis. Its oral administration, favorable safety profile, and demonstrated efficacy in both induction and maintenance of remission position it to potentially become a valuable addition to the treatment landscape for this chronic and often debilitating disease. The comprehensive data gathered to date underscore the potential of **Obefazimod** to address the significant unmet medical need in ulcerative colitis.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

#### Foundational & Exploratory





- 1. appliedclinicaltrialsonline.com [appliedclinicaltrialsonline.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Obefazimod in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABX464 (Obefazimod) Upregulates miR-124 to Reduce Proinflammatory Markers in Inflammatory Bowel Diseases PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disease-related expression of the IL6/STAT3/SOCS3 signalling pathway in ulcerative colitis and ulcerative colitis-related carcinogenesis | Gut [gut.bmj.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice PMC [pmc.ncbi.nlm.nih.gov]
- 11. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 12. sygnaturediscovery.com [sygnaturediscovery.com]
- 13. ABX464 (obefazimod) for moderate-to-severe, active ulcerative colitis: a phase 2b, double-blind, randomised, placebo-controlled induction trial and 48 week, open-label extension PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Obefazimod in patients with moderate-to-severely active ulcerative colitis: efficacy and safety analysis from the 96-week open-label maintenance phase 2b study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Abivax reports positive phase 3 results from both ABTECT 8-week induction trials of obefazimod to treat moderate to severely active ulcerative colitis [pharmabiz.com]
- 16. hcplive.com [hcplive.com]
- 17. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac ProQuest [proquest.com]



To cite this document: BenchChem. [The Journey of Obefazimod: A Novel miR-124
 Enhancer for Ulcerative Colitis]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b605113#discovery-and-development-of-obefazimod-for-ulcerative-colitis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com